![molecular formula C22H22Br2N4O B13947032 N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide CAS No. 333725-85-2](/img/structure/B13947032.png)
N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is a complex organic compound characterized by the presence of bromine, dimethylamino, pyridine, and formamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: This compound shares the bromine functional group and is used in similar synthetic applications.
5-Bromo-2-(dimethylamino)pyrimidine: This compound also contains bromine and dimethylamino groups, making it structurally similar.
Uniqueness
N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is unique due to its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
333725-85-2 |
|---|---|
Formule moléculaire |
C22H22Br2N4O |
Poids moléculaire |
518.2 g/mol |
Nom IUPAC |
N-[4-bromo-2-[[5-bromo-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide |
InChI |
InChI=1S/C22H22Br2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26) |
Clé InChI |
ODABBZGHBHTOMX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)Br)C(C2=C(C=CC(=C2)Br)N(C)C=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


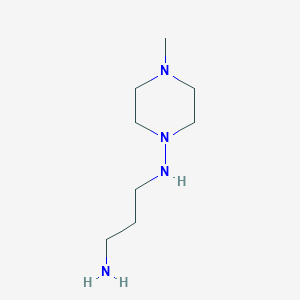
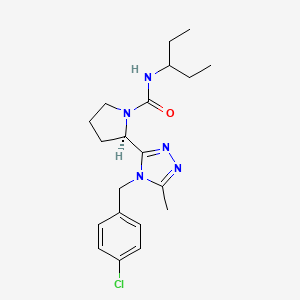


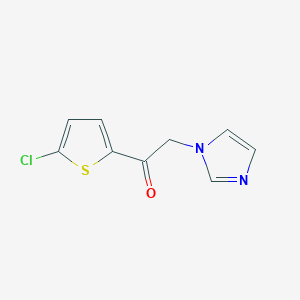

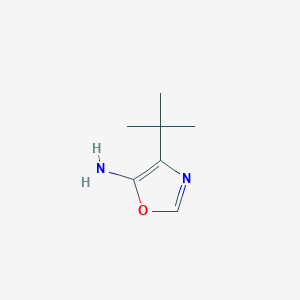

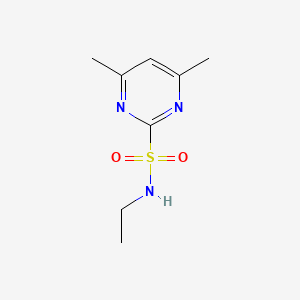
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

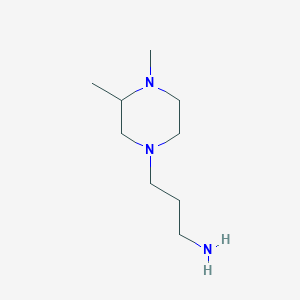
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
